tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbaMate

enantiomeric excess chiral HPLC optical purity

tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS 214679-17-1), also known as (1R,2S)-2-(Boc-amino)cyclohexanol or (1S,2R)-N-Boc-2-aminocyclohexanol, is a chiral cis-2-aminocyclohexanol derivative in which the primary amine is protected with an acid-labile tert-butyloxycarbonyl (Boc) group. With molecular formula C11H21NO3 and molecular weight 215.29 g/mol, this compound features two defined stereocenters that confer the specific (1S,2R)-cis configuration, distinguishing it from its trans-configured stereoisomers and racemic mixtures.

Molecular Formula C11H21NO3
Molecular Weight 215.293
CAS No. 214679-17-1
Cat. No. B2984114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbaMate
CAS214679-17-1
Molecular FormulaC11H21NO3
Molecular Weight215.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1O
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
InChIKeyXVROWZPERFUOCE-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS 214679-17-1): Procurement-Ready Chiral cis-2-Aminocyclohexanol Building Block


tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS 214679-17-1), also known as (1R,2S)-2-(Boc-amino)cyclohexanol or (1S,2R)-N-Boc-2-aminocyclohexanol, is a chiral cis-2-aminocyclohexanol derivative in which the primary amine is protected with an acid-labile tert-butyloxycarbonyl (Boc) group . With molecular formula C11H21NO3 and molecular weight 215.29 g/mol, this compound features two defined stereocenters that confer the specific (1S,2R)-cis configuration, distinguishing it from its trans-configured stereoisomers and racemic mixtures . The Boc protecting group enables orthogonal protection strategies in multi-step syntheses, allowing selective manipulation of the free hydroxyl group while preserving amine functionality until acidic deprotection is desired . Commercially available from major chemical suppliers in ≥97% purity with documented enantiomeric excess, this compound serves as a chiral pool starting material for enantioselective syntheses of bioactive molecules [1].

Why Generic Substitution of tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS 214679-17-1) Fails: The Consequences of Stereochemical Ambiguity and Protecting Group Mismatch


Generic substitution among cis-2-aminocyclohexanol derivatives is scientifically unsound due to three interdependent factors: (1) absolute stereochemistry dictates downstream enantioselectivity in asymmetric transformations [1]; (2) the Boc protecting group provides distinct acid-lability and orthogonal compatibility compared to Cbz (benzyloxycarbonyl), Fmoc, or acetyl alternatives [2]; and (3) regioisomeric substitution patterns (2- vs. 4-amino, cis vs. trans ring geometry) yield fundamentally different molecular scaffolds with divergent reactivity, solubility, and conformational properties [3]. Interchanging the target (1S,2R)-Boc-protected compound with a racemic mixture, the opposite (1R,2S) enantiomer, the trans-configured (1R,2R) or (1S,2S) analog, or the 4-aminocyclohexanol regioisomer without empirical validation introduces uncontrolled variables that can compromise reaction yield, stereochemical outcome, and reproducibility of published protocols. The quantitative evidence presented in Section 3 substantiates why this specific stereoisomer with Boc protection must be verified at the point of procurement.

Quantitative Differentiation Evidence for tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS 214679-17-1) Versus Structural Analogs


Enantiomeric Purity Benchmark: ≥97% ee for CAS 214679-17-1 vs. Class-Expected Variability

Commercial lots of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS 214679-17-1) are specified with ≥97% enantiomeric excess as determined by chiral GC . This stereochemical purity is essential for asymmetric applications, where the enantiomeric purity of the chiral pool starting material directly dictates the diastereomeric ratio and ultimate enantiomeric excess of downstream products [1]. In contrast, the racemic analog tert-butyl (2-hydroxycyclohexyl)carbamate (CAS 477584-30-8) and the racemic trans-isomer Boc-(±)-trans-2-aminocyclohexanol (CAS 121282-70-0) are supplied without defined enantiomeric purity, introducing uncontrolled stereochemical variables that can reduce reaction selectivity or require additional resolution steps .

enantiomeric excess chiral HPLC optical purity stereochemical integrity

Validated Chiral Pool Application: CAS 214679-17-1 as Starting Material for TRPML Inhibitor trans-ML-SI3

tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate serves as the commercially available starting material in a published chiral pool synthesis of the TRPML inhibitor trans-ML-SI3 [1]. In this protocol, the (1S,2R)-configured cis-2-aminocyclohexanol derivative undergoes Boc-protected sulfamidate formation, followed by nucleophilic ring-opening and subsequent transformations to yield the target inhibitor in excellent enantiomeric purity and good overall yield [2]. The parallel synthesis using the enantiomeric (1R,2S)-configured starting material produces the opposite enantiomer of trans-ML-SI3, demonstrating the direct stereochemical translation from starting material to final product configuration [1]. In contrast, the trans-configured analog (1R,2R)-trans-N-Boc-2-aminocyclohexanol (CAS 155975-19-2) is not reported as a starting material for this specific synthetic route and would yield a different stereochemical outcome.

TRPML inhibitor chiral pool synthesis trans-ML-SI3 enantioselective synthesis

Solubility Quantification: Predicted Aqueous Solubility of CAS 214679-17-1 vs. Cyclohexanol Baseline

The predicted aqueous solubility of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate is 2.67 mg/mL (0.0124 mol/L), corresponding to a LogS (ESOL) value of -1.91 . This classifies the compound as 'soluble' (LogS between -2 and -4) according to the ESOL solubility classification scheme . In comparison, the unsubstituted parent compound cyclohexanol exhibits significantly higher water solubility of approximately 36-43 mg/mL at 20-30°C [1]. The reduced aqueous solubility of the Boc-protected derivative relative to cyclohexanol is consistent with the introduction of the hydrophobic tert-butyl carbamate moiety and the increased molecular weight.

aqueous solubility LogS formulation physicochemical property

Stereochemical vs. Regioisomeric Differentiation: cis-2-Amino vs. trans-2-Amino vs. 4-Amino Cyclohexanol Scaffolds

The target compound features a cis-1,2-disubstituted cyclohexane ring with the (1S,2R) absolute configuration. This stereochemical arrangement positions the Boc-protected amine and free hydroxyl group on the same face of the cyclohexane ring, enabling intramolecular hydrogen bonding that influences both conformation and reactivity [1]. In contrast, the trans-configured (1R,2R)-N-Boc-2-aminocyclohexanol (CAS 155975-19-2) exhibits a different spatial orientation of functional groups, with reported melting point of approximately 110°C and pKa (predicted) of 12.11±0.40 . The 4-aminocyclohexanol regioisomers (e.g., 4-(Boc-amino)cyclohexanol, CAS 224309-64-2) further differ by positioning the amino/carbamate functionality at the 4-position rather than the 2-position, yielding distinct molecular geometry and different reactivity profiles in subsequent transformations .

regioisomer stereoisomer conformational analysis chiral scaffold

Validated Application Scenarios for tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS 214679-17-1) Based on Quantitative Evidence


Chiral Pool Synthesis of Enantiopure TRPML Ion Channel Inhibitors

Researchers developing TRPML inhibitors can employ CAS 214679-17-1 as a chiral pool starting material following the published protocol of Kriegler et al. [1]. This validated route converts the (1S,2R)-configured cis-2-aminocyclohexanol derivative via Boc-protected sulfamidate formation to the TRPML inhibitor trans-ML-SI3. The method delivers the target inhibitor with excellent enantiomeric purity and has been demonstrated at preparative scale. The Boc protecting group remains intact through the initial sulfamidate formation step, enabling orthogonal protection strategies during the multi-step sequence. Procurement of the specific (1S,2R)-stereoisomer with defined enantiomeric excess (≥97% ee) is critical, as the enantiomeric (1R,2S)-configured starting material yields the opposite product enantiomer [1].

Preparation of Chiral Ligands for Asymmetric Catalysis

tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate serves as a precursor to optically active 2-aminocyclohexanol derivatives that have been employed as chiral ligands in asymmetric catalysis [1]. Schiffers et al. demonstrated that enantiopure 2-aminocyclohexanol derivatives (prepared with >99% ee) function as ligands in catalyzed asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, yielding products with up to 96% ee [1]. The (1S,2R)-Boc-protected compound can be deprotected under mild acidic conditions (e.g., TFA in CH2Cl2) to liberate the free amino alcohol, which can then be further derivatized with phosphine, sulfonamide, or other metal-coordinating groups to generate novel chiral ligand libraries. The defined stereochemistry of the starting material is essential, as ligand enantiomeric purity directly affects the enantioselectivity achievable in catalytic applications [1].

Orthogonal Protecting Group Strategies in Multi-Step API Intermediate Synthesis

The tert-butyloxycarbonyl (Boc) group in CAS 214679-17-1 provides acid-labile amine protection that is orthogonal to base-labile protecting groups such as Fmoc or Cbz [1]. This orthogonality enables sequential deprotection strategies in complex API (active pharmaceutical ingredient) intermediate syntheses. The free hydroxyl group remains available for functionalization (e.g., O-alkylation, O-acylation, oxidation to ketone, Mitsunobu inversion) while the Boc-protected amine is stable to the reaction conditions. Subsequent acidic deprotection (TFA, HCl) liberates the primary amine for further coupling or cyclization steps. This strategy avoids the aggressive conditions (e.g., HF, strong acids) required for alternative protection schemes, improving functional group compatibility and overall synthetic efficiency [2]. The cis stereochemistry of the target compound positions the functional groups for potential intramolecular cyclizations that are not accessible with the trans-configured analogs [3].

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